molecular formula C13H15Cl4N3OS B12009996 N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide

N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide

Cat. No.: B12009996
M. Wt: 403.2 g/mol
InChI Key: PTMAXUAHLRJFNS-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide typically involves the reaction of 3-chloroaniline with a trichloroethyl butanamide precursor under controlled conditions. The reaction is facilitated by the presence of a carbothioyl group, which aids in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield chlorinated amides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, with studies focusing on its potential to influence cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-ME-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)butanamide
  • N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)-1-naphthamide

Uniqueness

N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide is unique due to its specific arrangement of chlorine atoms and the presence of the butanamide group

Properties

Molecular Formula

C13H15Cl4N3OS

Molecular Weight

403.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C13H15Cl4N3OS/c1-2-4-10(21)19-11(13(15,16)17)20-12(22)18-9-6-3-5-8(14)7-9/h3,5-7,11H,2,4H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

PTMAXUAHLRJFNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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